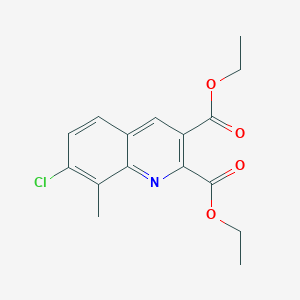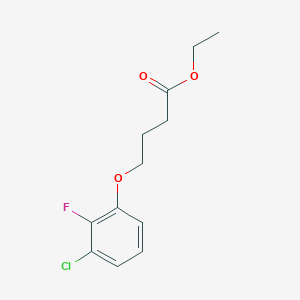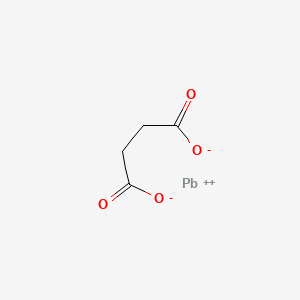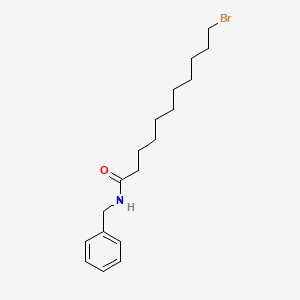
Vanadium dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium dihydroxide is a chemical compound composed of vanadium and hydroxide ions Vanadium is a transition metal known for its multiple oxidation states and its ability to form various compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium dihydroxide can be synthesized through several methods. One common approach involves the reduction of vanadium pentoxide (V₂O₅) in an aqueous solution. This process typically requires a reducing agent such as hydrogen gas or a metal like zinc. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between vanadium precursors and water. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Vanadium dihydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form vanadium oxides, such as vanadium pentoxide (V₂O₅). This reaction typically requires an oxidizing agent like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of lower oxidation state vanadium compounds. Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: In substitution reactions, the hydroxide ions in this compound can be replaced by other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various vanadium oxides, vanadium salts, and other vanadium-based compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Vanadium dihydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities, such as insulin-mimetic properties and anticancer effects.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases like diabetes and cancer.
Industry: In industrial applications, this compound is used in the production of advanced materials, including batteries and supercapacitors, due to its excellent electrochemical properties.
Mecanismo De Acción
The mechanism of action of vanadium dihydroxide involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. At the molecular level, this compound can interact with different substrates, facilitating electron transfer and promoting chemical transformations. The specific pathways and molecular targets depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Vanadium Pentoxide (V₂O₅): Known for its use as a catalyst in the production of sulfuric acid and as a component in vanadium redox batteries.
Vanadium Trioxide (V₂O₃): Used in the production of ferrovanadium alloys and as a catalyst in various chemical reactions.
Vanadyl Sulfate (VOSO₄): Studied for its potential therapeutic effects in diabetes and other diseases.
Propiedades
Número CAS |
39096-97-4 |
|---|---|
Fórmula molecular |
H2O2V |
Peso molecular |
84.956 g/mol |
Nombre IUPAC |
vanadium(2+);dihydroxide |
InChI |
InChI=1S/2H2O.V/h2*1H2;/q;;+2/p-2 |
Clave InChI |
UVEFAEMXFFXFKB-UHFFFAOYSA-L |
SMILES canónico |
[OH-].[OH-].[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
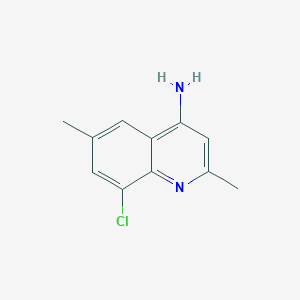

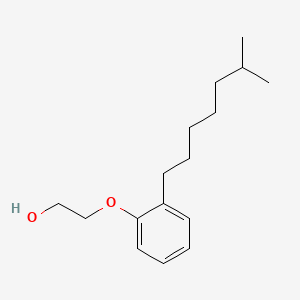
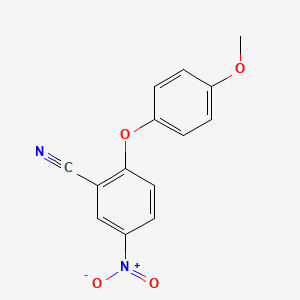

![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
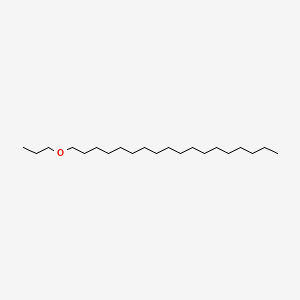
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
